2-(5-Bromopyridin-2-YL)acetic acid hydrochloride
Overview
Description
“2-(5-Bromopyridin-2-YL)acetic acid hydrochloride” is a chemical compound with the empirical formula C7H6BrNO2 . It is also known by the synonym "5-Bromopyridine-2-acetic acid" .
Molecular Structure Analysis
The molecular weight of “this compound” is 216.03 g/mol . The SMILES string representation of its structure is OC(=O)Cc1ccc(Br)cn1 . The InChI representation is 1S/C7H6BrNO2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3H2,(H,10,11) .Physical And Chemical Properties Analysis
“this compound” is a powder . It has a melting point of 125-130 °C . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a rotatable bond count of 2 .Scientific Research Applications
Reactivity and Synthetic Applications
- Formation of 2-Hydroxy-6-bromopyridine : A study demonstrated that 2-hydroxy-6-bromopyridine can be formed through the action of concentrated aqueous solutions of acids on 2,6-dibromopyridine. This process utilizes acetic acid among others, indicating a method for preparing related compounds from dibromopyridine derivatives (Wibaut, Haayman, & Dijk, 2010).
- Synthesis of Alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl Acetate : Research into the efficient large-scale synthesis of compounds including alkyl 2-(5-hydroxypyrimidin-2-yl) acetate showcases methodologies for accessing hydroxy-pyridin and pyrimidin-2-yl acetate cores, indicating a broader scope for the application of brominated pyridine derivatives in synthesizing heterocyclic analogues (Morgentin et al., 2009).
- Preparation of Energetic Salts : A study on the synthesis of 2-(5-nitroiminotetrazol-1-yl)acetic acid from related bromo and chloro pyridine derivatives discusses the formation of new energetic materials. This demonstrates the utility of such compounds in synthesizing materials with significant energetic properties (Joo et al., 2012).
Molecular Structure Analysis
- Crystal Structure Features : Investigations into the crystal structures of related compounds, such as fluroxypyr, highlight the role of hydrogen bonds and weak π–π interactions in forming three-dimensional networks. These studies are crucial for understanding the molecular assembly and potential applications of bromopyridine derivatives in materials science (Park et al., 2016).
Synthesis of Complex Molecules
- Synthesis of Minodronic Acid : Research detailing the synthesis of minodronic acid through multiple steps starting from 2-aminopyridine demonstrates the versatility of pyridine derivatives in pharmaceutical synthesis, highlighting complex reaction pathways and the possibility of industrial application due to its cost-effectiveness (Xiao-ping, 2013).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It has hazard statements H302 - Harmful if swallowed and H318 - Causes serious eye damage . The precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection and P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes .
properties
IUPAC Name |
2-(5-bromopyridin-2-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2.ClH/c8-5-1-2-6(9-4-5)3-7(10)11;/h1-2,4H,3H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCMZTWJKONCLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695221 | |
Record name | (5-Bromopyridin-2-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
192642-96-9 | |
Record name | (5-Bromopyridin-2-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-bromopyridin-2-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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